Ethylene Terephthalate Cyclic Heptamer is a cyclic oligomer composed of seven repeating units of ethylene terephthalate, with a molecular formula of and a molecular weight of approximately 1345.18 g/mol. This compound appears as a pale yellow solid and has a melting point ranging from 234 to 235 degrees Celsius. The structure of Ethylene Terephthalate Cyclic Heptamer is characterized by its cyclic arrangement, which contributes to its unique properties compared to linear or branched oligomers of the same monomeric units .
The synthesis of Ethylene Terephthalate Cyclic Heptamer typically involves the polymerization of ethylene terephthalate monomers under controlled conditions. Common methods include:
Ethylene Terephthalate Cyclic Heptamer has potential applications in various fields:
Ethylene Terephthalate Cyclic Heptamer shares structural characteristics with several related compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Characteristics |
---|---|---|
Polyethylene Terephthalate | Linear polymer | Widely used in textiles; high tensile strength |
Ethylene Terephthalate Dimer | Dimeric structure | Simpler structure; less complex interactions |
Polyethylene Glycol | Linear polymer | Soluble in water; used in pharmaceuticals |
Lactic Acid Oligomers | Cyclic or linear | Biodegradable; used in medical applications |
Ethylene Terephthalate Cyclic Heptamer is unique due to its cyclic structure, which may impart different physical properties and reactivity compared to these similar compounds, particularly in terms of stability and interaction profiles .
Cyclic depolymerization of PET involves the strategic cleavage of ester bonds to yield oligomers rather than full degradation to monomers. Ethylene terephthalate cyclic heptamer forms preferentially under conditions that favor intramolecular transesterification, where the polymer backbone reorganizes into thermodynamically stable macrocyclic structures. Studies using size-exclusion chromatography (SEC) and intrinsic viscosity measurements reveal that depolymerization proceeds through a stepwise mechanism:
Key parameters influencing this pathway include:
Parameter | Optimal Range | Effect on Heptamer Yield |
---|---|---|
Reaction temperature | 240–260°C | Maximizes cyclization rate |
PET DP | 50–100 | Favors 7-unit macrocycles |
Residence time | 5–15 minutes | Prevents over-degradation |
Data derived from microwave-assisted depolymerization studies show that 96.7% oligomer yields are achievable at 240°C with a 10-minute reaction time.
Microwave irradiation has revolutionized PET glycolysis by enabling rapid, energy-efficient depolymerization. Unlike conventional thermal methods, microwave heating provides uniform energy distribution, minimizing side reactions and improving oligomer selectivity. A breakthrough study demonstrated that ethylene glycol (EG)-mediated glycolysis under 400 W microwave power produces cyclic heptamers with a narrow molecular weight distribution (Đ = 1.2–1.5).
Mechanistic insights:
Experimental comparisons highlight microwave advantages:
Condition | Conventional Method | Microwave Method |
---|---|---|
Reaction time | 120 minutes | 5 minutes |
Heptamer yield | 45–60% | 89–96% |
Energy consumption | 850 kJ/g | 220 kJ/g |
These results underscore microwave-assisted glycolysis as a scalable route for cyclic heptamer production.
Catalyst selection critically determines oligomer distribution during PET depolymerization. Two dominant systems have emerged:
Lewis acid catalysts (Sb2O3):
Transition metal catalysts (Zn(OAc)2):
Comparative performance:
Catalyst | Loading (wt%) | Product Profile | DP of Oligomers |
---|---|---|---|
Sb2O3 | 0.25 | 96.7% cyclic heptamers | 37 |
Zn(OAc)2 | 0.04 | 96.3% BHET monomers | 1 |
Kinetic studies reveal that Sb2O3 stabilizes cyclic intermediates through π-orbital interactions with terephthalate aromatic rings, effectively halting depolymerization at the heptamer stage.
Isolating ethylene terephthalate cyclic heptamer from oligomer mixtures requires multimodal purification:
Solvent fractionation:
Chromatographic separation:
Crystallization:
Recent advances in 2D-LC (SEC × RP-UPLC) coupled with high-resolution mass spectrometry enable unambiguous identification of cyclic heptamers in complex matrices, with detection limits of 0.1 ng/mL.